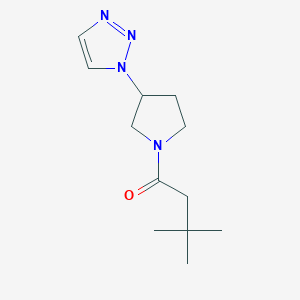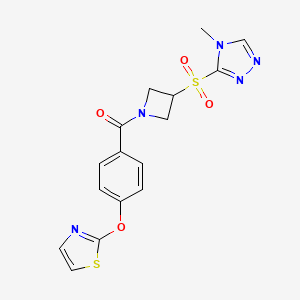![molecular formula C17H15ClN2O2S B2618313 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one CAS No. 692738-15-1](/img/structure/B2618313.png)
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (hereafter referred to as CMPT) is a thiazolone compound that has been investigated for its potential applications in a variety of scientific research fields. CMPT is an organic compound with a molecular weight of 342.87 g/mol, and is composed of a thiazolone ring with two additional substituents. This compound is easily synthesized from inexpensive starting materials and has a relatively low melting point of 126-127°C.
Wissenschaftliche Forschungsanwendungen
CMPT has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in the synthesis of polymers, and as an inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. CMPT has also been studied for its potential applications in the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria.
Wirkmechanismus
CMPT has been studied for its potential mechanism of action. It has been shown to inhibit the activity of HIV-1 reverse transcriptase by binding to the active site of the enzyme. This binding is believed to prevent the enzyme from catalyzing the formation of the DNA-RNA hybrid, thus preventing the replication of the virus. CMPT has also been shown to inhibit the growth of certain bacteria by interfering with the production of essential enzymes, such as DNA gyrase and topoisomerase IV.
Biochemical and Physiological Effects
CMPT has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of HIV-1 reverse transcriptase. In addition, CMPT has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMPT in laboratory experiments include its low melting point, its easy synthesis from inexpensive starting materials, and its potential applications in a variety of scientific research fields. The limitations of using CMPT in laboratory experiments include its potential toxicity, its lack of specificity for certain targets, and its limited solubility in certain solvents.
Zukünftige Richtungen
For the use of CMPT in scientific research include further investigation into its potential applications in the treatment of cancer, its potential mechanism of action in the inhibition of HIV-1 reverse transcriptase, and its potential use as a catalyst in the synthesis of other organic compounds. Additionally, further research into the potential toxicity of CMPT, as well as its potential effects on other biological systems, is warranted.
Synthesemethoden
CMPT is synthesized through a two-step process involving the reaction of 4-methoxybenzyl chloride with 2-amino-3-phenyl-1,3-thiazol-4-one in the presence of triethylamine. The first step of the reaction involves the nucleophilic displacement of the chlorine atom in the 4-methoxybenzyl chloride by the amino group of the thiazolone. The second step involves the condensation of the newly formed imine with the thiazolone ring. The resulting product is then purified by recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-8-7-12(9-14(15)18)10-19-17-20(16(21)11-23-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFZTXTELDRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C2N(C(=O)CS2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)
![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2618237.png)



![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)



![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
